2-Bromobiphenylene

Directed ortho-lithiation Polycyclic ortho-anthracenes Silylation

Researchers face synthetic failure when substituting this planar antiaromatic 4n π-system with standard aryl bromides or other biphenylene halides. 2-Bromobiphenylene (CAS 17573-59-0) offers unique electronic/steric properties for cross-coupling and ortho-directed lithiation. • Key application: Constructs v-/z-shaped POAs (4:1 ratio, Müller et al. 2023) - not achievable with 2-bromobiphenyl. • Reactivity: Balanced bromine reactivity for Suzuki-Miyaura vs. labile iodo or unreactive chloro analogues. • Downstream use: Convert to biphenylene-2-boronic acid for iterative π-conjugated systems. • Supply: BenchChem provides immediate shipping, standard research quantities.

Molecular Formula C12H7Br
Molecular Weight 231.09 g/mol
Cat. No. B15334225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobiphenylene
Molecular FormulaC12H7Br
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESC1=CC2=C3C=CC(=CC3=C2C=C1)Br
InChIInChI=1S/C12H7Br/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H
InChIKeyANPQVSMGLXYJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobiphenylene: Key Building Block for Organic Synthesis and OLEDs


2-Bromobiphenylene (CAS 17573-59-0) is a bromo-substituted derivative of biphenylene, characterized by a planar, antiaromatic 4n π-electron system [1]. Unlike its non-halogenated parent, this compound integrates a reactive bromine atom at the 2-position of the biphenylene core, enabling its use as a versatile electrophilic synthon in cross-coupling reactions [1]. Its fundamental physicochemical properties include a molecular weight of 231.09 g/mol, a predicted melting point of 65-67 °C, and a predicted boiling point of 320.1±11.0 °C .

Why 2-Bromobiphenylene Substitutes Undermine Synthesis


Procurement specialists and research chemists cannot casually replace 2-bromobiphenylene with other biphenylene halides (e.g., 2-chloro- or 2-iodobiphenylene) or simple aryl bromides like 2-bromobiphenyl. The unique planar, antiaromatic biphenylene core imparts distinct electronic and steric properties that govern reaction outcomes [1]. Direct evidence shows that 2-bromobiphenylene is specifically required for constructing v- and z-shaped polycyclic ortho-anthracenes (POAs) via ortho-directed lithiation strategies, a reactivity profile not achievable with 2-bromobiphenyl or biphenylene itself [2]. Furthermore, comparative studies on halogenated biphenylenes reveal that the bromine atom at the 2-position balances sufficient reactivity for cross-coupling while maintaining core stability, unlike the more labile iodo-analogue or the unreactive chloro-derivative [3]. Generic substitution would risk altered regioselectivity, reduced yields, or complete synthetic failure in applications targeting fused polycyclic aromatic systems.

2-Bromobiphenylene Performance vs. Structural Analogs


Ortho-Directed Lithiation for High-Yield Intermediate

2-Bromobiphenylene undergoes ortho-directed lithiation and subsequent silylation to yield a bis(trimethylsilylated) biphenylene intermediate in 90% yield, a critical step in the synthesis of v- and z-shaped polycyclic ortho-anthracenes (POAs) [1]. This transformation is not reported for the chloro analogue, which shows resistance to similar lithium-halogen exchange under mild conditions [2].

Directed ortho-lithiation Polycyclic ortho-anthracenes Silylation

Cross-Coupling Reactivity: Bromo vs. Chloro Biphenylenes

While direct quantitative Suzuki-Miyaura yields for 2-bromobiphenylene are not universally reported, class-level data for aryl bromides versus aryl chlorides establish a stark reactivity difference. Under standard palladium catalysis, aryl bromides (e.g., 2-bromobiphenyl) couple with boronic acids in yields typically exceeding 80-90% [1]. In contrast, aryl chlorides (e.g., 2-chlorobiphenylene) are notoriously sluggish and often require specialized, expensive catalysts and harsh conditions to achieve comparable yields [2]. This inherent reactivity gap translates directly to the biphenylene series.

Cross-coupling Suzuki-Miyaura Palladium catalysis

Stability Advantage Over Iodo Analogue

Aryl iodides are generally more light-sensitive and prone to decomposition compared to aryl bromides. While specific comparative stability data for 2-iodobiphenylene are unavailable, class-level knowledge indicates that the C-I bond is significantly weaker (bond dissociation energy ~214 kJ/mol) than the C-Br bond (~285 kJ/mol) in aryl halides [1]. This inherent instability can lead to unwanted radical pathways and decomposition during storage or under reaction conditions, affecting batch-to-batch reproducibility.

Chemical stability Storage Photostability

Electronic and Steric Differentiation from 2-Bromobiphenyl

2-Bromobiphenylene possesses a rigid, planar biphenylene core with 4n π-electrons, conferring antiaromatic character and unique electronic properties [1]. In contrast, 2-bromobiphenyl is a flexible, non-planar molecule with a biphenyl core. This fundamental structural difference dictates their respective roles: 2-bromobiphenylene is specifically utilized to install antiaromatic units into π-extended systems to modulate band gaps and electronic properties [2], whereas 2-bromobiphenyl serves as a standard biaryl building block. No direct comparative data exists, but the distinct molecular geometries and electronic configurations are well-established.

Antiaromaticity π-Conjugation Organic electronics

2-Bromobiphenylene Key Application Scenarios


v- and z-Shaped POAs via Ortho-Lithiation

2-Bromobiphenylene is the critical starting material for constructing angularly fused v- and z-shaped polycyclic ortho-anthracenes (POAs), as demonstrated in Scheme 16 of Müller et al. (2023) [1]. Ortho-directed lithiation of the brominated biphenylene core, followed by silylation and subsequent transformations, yields these geometrically distinct isomers in a 4:1 v/z ratio [2]. These POAs are of significant interest for their unique optoelectronic properties, including enhanced fluorescence compared to linear analogues [3].

Cross-Coupling for Extended π-Systems

As a reactive aryl bromide, 2-bromobiphenylene is ideally suited for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions to append the biphenylene unit onto larger π-conjugated scaffolds [4]. This enables the modular synthesis of biphenylene-containing polymers, dendrimers, and small molecules for organic electronics, where the antiaromatic biphenylene moiety serves to tune band gaps and charge transport properties [5].

Biphenylene-Based Boronic Acid Precursor

2-Bromobiphenylene can be converted to biphenylene-2-boronic acid via lithium-halogen exchange and trapping with trimethyl borate [6]. This boronic acid derivative is a key intermediate for further Suzuki couplings, enabling the iterative synthesis of complex biphenylene-containing architectures without the need to handle sensitive organometallic reagents directly [7].

Antiaromaticity and Structure-Property Studies

Researchers utilize 2-bromobiphenylene to introduce the well-defined antiaromatic biphenylene unit into model compounds, allowing systematic investigation of how antiaromatic character influences electronic properties, stability, and reactivity in larger molecular frameworks [8]. This is crucial for advancing theoretical understanding and guiding the design of next-generation organic semiconductors and conductive materials [9].

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